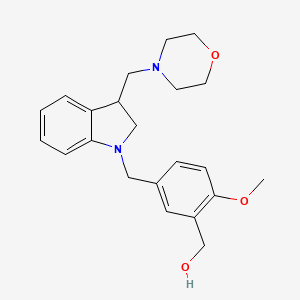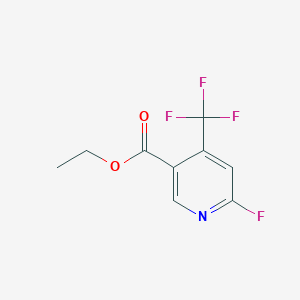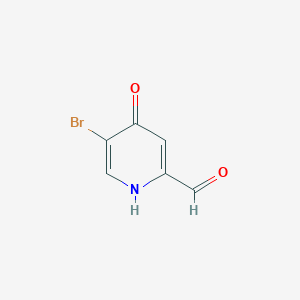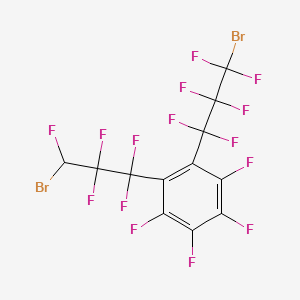
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene is a highly fluorinated aromatic compound. The presence of multiple bromine and fluorine atoms makes it a compound of interest in various fields of research, including materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a fluorinated benzene derivative.
Fluorination: Fluorination is carried out using reagents like hydrogen fluoride (HF) or fluorinating agents such as sulfur tetrafluoride (SF4).
Industrial Production Methods
Industrial production methods for such highly fluorinated compounds often involve:
Batch Processes: Small-scale synthesis in laboratory settings.
Continuous Flow Processes: For larger-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Potential use in studying the effects of fluorinated compounds on biological systems.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Applications in materials science, particularly in the development of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene involves interactions with molecular targets and pathways, which may include:
Molecular Targets: Specific enzymes or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
- 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-3,4,5,6-tetrafluorobenzene
Uniqueness
The uniqueness of 1-(3-Bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene lies in its specific arrangement of bromine and fluorine atoms, which may confer unique chemical and physical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12HBr2F15 |
|---|---|
Poids moléculaire |
589.92 g/mol |
Nom IUPAC |
1-(3-bromo-1,1,2,2,3,3-hexafluoropropyl)-2-(3-bromo-1,1,2,2,3-pentafluoropropyl)-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12HBr2F15/c13-7(19)10(24,25)8(20,21)1-2(4(16)6(18)5(17)3(1)15)9(22,23)11(26,27)12(14,28)29/h7H |
Clé InChI |
ZMNFYWRPTAFMMK-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)C(C(C(F)(F)Br)(F)F)(F)F)C(C(C(F)Br)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


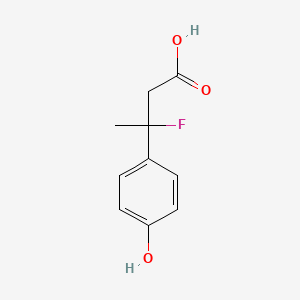
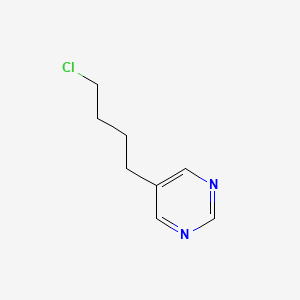
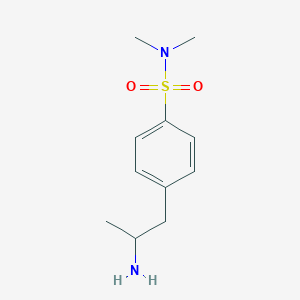
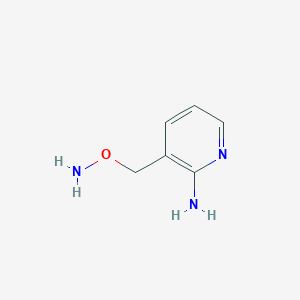
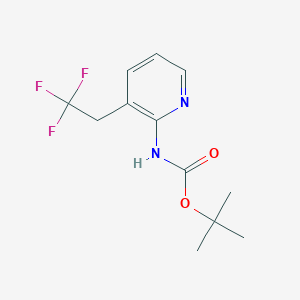
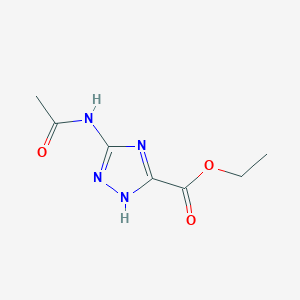

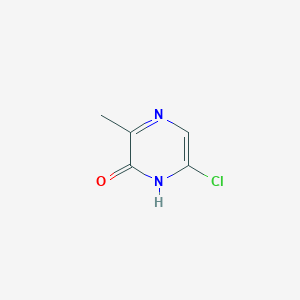
![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
